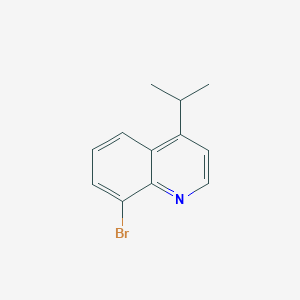
8-Bromo-4-isopropylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-isopropylquinoline typically involves the bromination of 4-isopropylquinoline. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 8-position .
Industrial Production Methods: Industrial production methods often employ catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-4-isopropylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation or metal hydrides are commonly employed.
Major Products:
- Substitution reactions yield various substituted quinolines.
- Oxidation produces quinoline N-oxides.
- Reduction results in dihydroquinoline derivatives .
Applications De Recherche Scientifique
8-Bromo-4-isopropylquinoline has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Bromo-4-isopropylquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparaison Avec Des Composés Similaires
8-Bromoquinoline: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.
4-Isopropylquinoline: Lacks the bromine atom, which may affect its reactivity and interaction with biological targets.
8-Chloro-4-isopropylquinoline: Similar structure but with chlorine instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: The presence of the bromine atom allows for further functionalization through substitution reactions, while the isopropyl group increases its hydrophobicity, potentially improving its interaction with biological targets .
Propriétés
Formule moléculaire |
C12H12BrN |
|---|---|
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
8-bromo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-8(2)9-6-7-14-12-10(9)4-3-5-11(12)13/h3-8H,1-2H3 |
Clé InChI |
RJNCUTVAVCSVEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C=CC=C(C2=NC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



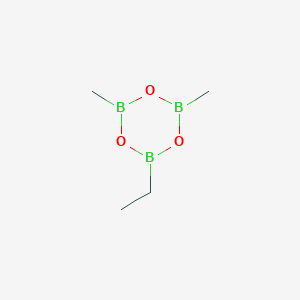


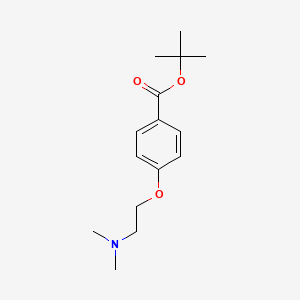
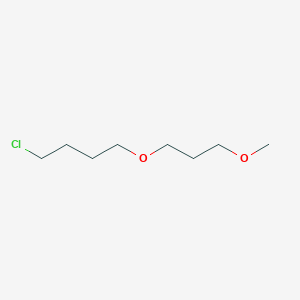

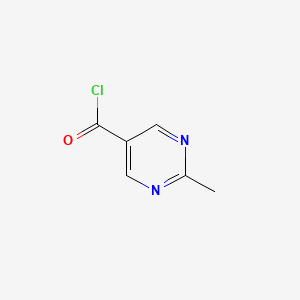
![(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)
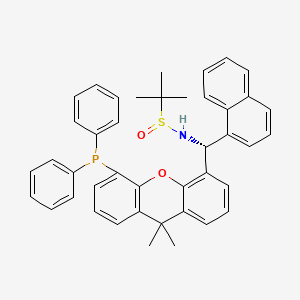
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)
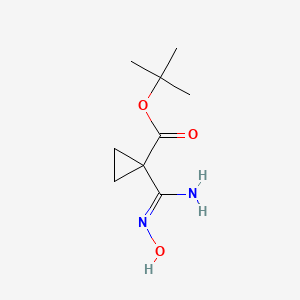
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)

